2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a pyrrolo[1,2-a]imidazole moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]imidazole core: This step involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid to form the bicyclic imidazole structure.
Attachment of the chlorophenoxy group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Coupling with the acetamide moiety: The final step involves coupling the chlorophenoxy intermediate with an acetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.
Pathways Involved: By binding to the allosteric pocket of RIPK1, the compound inhibits its activity, thereby preventing the formation of necrosomes and the subsequent necroptotic cell death.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar bicyclic structure and have been studied as necroptosis inhibitors.
Chlorophenoxy derivatives: Compounds with chlorophenoxy groups are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide stands out due to its unique combination of a chlorophenoxy group and a pyrrolo[1,2-a]imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets like RIPK1, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-9-17(10-6-15)26-13-20(25)23-16-7-3-14(4-8-16)18-12-22-19-2-1-11-24(18)19/h3-10,12H,1-2,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSXCDOZVBOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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